9-(2'-Hydroxyethyl)guanine
Overview
Description
9-(2’-Hydroxyethyl)guanine is a derivative of guanine, a fundamental component of nucleic acids. This compound has garnered significant attention due to its potential therapeutic applications, particularly in antiviral research. It is structurally related to guanine and features a hydroxyethyl group attached to the ninth position of the guanine molecule .
Mechanism of Action
Target of Action
9-(2’-Hydroxyethyl)guanine, also known as 9-(2-Hydroxyethyl)guanine, is a nucleoside phosphotransferase acceptor . This means that it can accept a phosphate group from a nucleoside phosphotransferase enzyme, which plays a crucial role in the metabolism of nucleosides in cells.
Mode of Action
This could result in changes to the enzyme’s activity or the metabolic pathways it is involved in .
Biochemical Pathways
The biochemical pathways affected by 9-(2’-Hydroxyethyl)guanine are likely related to nucleoside metabolism. Nucleoside phosphotransferases are involved in the salvage pathway of nucleotide synthesis, which recycles nucleosides to synthesize nucleotides. By accepting a phosphate group, 9-(2’-Hydroxyethyl)guanine could potentially influence this pathway and its downstream effects .
Pharmacokinetics
As a small molecule with a molecular weight of 19518 , it is likely to have good bioavailability and be able to cross cell membranes easily.
Result of Action
Given its role as a nucleoside phosphotransferase acceptor, it may influence the activity of this enzyme and the metabolic pathways it is involved in .
Biochemical Analysis
Biochemical Properties
9-(2’-Hydroxyethyl)guanine plays a role in biochemical reactions as a nucleoside phosphotransferase acceptor This means it can accept a phosphate group from a nucleoside phosphotransferase enzyme during a biochemical reaction
Molecular Mechanism
It is known to be a direct acting alkylating agent, primarily forming N7-(2-hydroxyethyl)guanine (N7-HEG) This suggests that it can bind to biomolecules and potentially influence gene expression
Dosage Effects in Animal Models
In animal models, exposure to ethylene oxide, which forms 9-(2’-Hydroxyethyl)guanine, showed a dose-related increase in N7-(2-hydroxyethyl)guanine in spleen, liver, and stomach DNA
Metabolic Pathways
9-(2’-Hydroxyethyl)guanine is formed in humans through the metabolic oxidation of ethylene
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 9-(2’-Hydroxyethyl)guanine involves the reaction of 2-N-acetylguanine with ethylene carbonate in dimethyl sulfoxide at elevated temperatures (approximately 403 K) in the presence of a trace amount of sodium hydroxide . This reaction yields both 9-substituted and 7-substituted derivatives, with the desired 9-(2’-Hydroxyethyl)guanine being isolated through subsequent purification steps .
Industrial Production Methods
Industrial production methods for 9-(2’-Hydroxyethyl)guanine often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of different starting materials or catalysts to reduce production costs and simplify processes . For example, using sulfuric acid as a catalyst in the reaction of guanine and N,N-dimethylacetamide can produce 9-(2’-Hydroxyethyl)guanine with high purity (more than 99.5%) and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
9-(2’-Hydroxyethyl)guanine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or tosylates under basic conditions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Ethyl-substituted guanine derivatives.
Substitution: Various functionalized guanine derivatives depending on the substituent introduced.
Scientific Research Applications
9-(2’-Hydroxyethyl)guanine has a wide range of scientific research applications, including:
Chemistry: Used as a nucleoside phosphotransferase acceptor in biochemical studies.
Biology: Investigated for its role in nucleic acid interactions and hydrogen bonding studies.
Medicine: Explored for its antiviral properties, particularly in
Properties
IUPAC Name |
2-amino-9-(2-hydroxyethyl)-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)9-3-12(5)1-2-13/h3,13H,1-2H2,(H3,8,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOYFKBSRZDBBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCO)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177749 | |
Record name | 9-(2'-Hydroxyethyl)guanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23169-33-7 | |
Record name | 9-(2'-Hydroxyethyl)guanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023169337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-40668 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2'-Hydroxyethyl)guanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(2-HYDROXYETHYL)GUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/913B0OP28B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 9-(2-Hydroxyethyl)guanine?
A1: The crystal structure of 9-(2-Hydroxyethyl)guanine reveals key insights into its hydrogen bonding capabilities. The research highlights the formation of hydrogen bonds between the hydroxyl group of 9-(2-Hydroxyethyl)guanine and various sites on the guanine moiety, including N(7), O(6), N(1), and N(2) []. These interactions lead to the formation of molecular ribbons and sheets within the crystal lattice, showcasing the compound's potential for intermolecular interactions.
Q2: How does 9-(2-Hydroxyethyl)guanine interact with Ribonuclease T1?
A2: Research suggests that 9-(2-Hydroxyethyl)guanine acts as a substrate analog for Ribonuclease T1, a specific enzyme that cleaves RNA after guanine residues []. Although weaker than other analogs like 2'-GMP or 3'-GMP, 9-(2-Hydroxyethyl)guanine exhibits binding affinity to the enzyme. This interaction provides valuable information about the enzyme's binding site and its preference for guanine-based structures.
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